molecular formula C15H10O5 B14360710 2-Methyl-1,3,5-trihydroxyanthraquinone CAS No. 92439-25-3

2-Methyl-1,3,5-trihydroxyanthraquinone

Cat. No.: B14360710
CAS No.: 92439-25-3
M. Wt: 270.24 g/mol
InChI Key: IABKJOLHSKKNEF-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-trihydroxyanthraquinone is a substituted anthraquinone derivative characterized by hydroxyl groups at positions 1, 3, and 5 and a methyl group at position 2. Anthraquinones are known for diverse bioactivities, including cytotoxicity and antioxidant properties, though substituent positions and functional groups critically influence these properties .

Properties

CAS No.

92439-25-3

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

1,3,5-trihydroxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-6-10(17)5-8-12(13(6)18)14(19)7-3-2-4-9(16)11(7)15(8)20/h2-5,16-18H,1H3

InChI Key

IABKJOLHSKKNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,5-trihydroxyanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the reaction of 2-methylanthraquinone with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,5-trihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones depending on the reagents used.

Scientific Research Applications

2-Methyl-1,3,5-trihydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used as a dye and in the production of pigments for various applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,5-trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

4-Methoxy-1,3,5-trihydroxyanthraquinone

  • Structure : Methoxy group at position 4, hydroxyl groups at 1, 3, 3.
  • Bioactivity: Inactive against tested cancer cell lines (e.g., leukemia, breast, and lung cancer) in cytotoxicity assays, contrasting with standard flavonoids like quercetin and kaempferol .
  • Implications : Methoxy substitution at position 4 may reduce bioactivity compared to hydroxyl or methyl groups in other positions.

Acetyl-Monomethyl-Trihydroxy Anthraquinone

  • Structure: Acetyl and monomethyl groups (exact positions unspecified), with three hydroxyl groups.
  • Analytical Data : Observed [M-H]− ion at m/z 311.0561, with a fragment at m/z 267.0667 due to CO₂ loss .
  • Implications : Acetyl groups may enhance lipophilicity or alter fragmentation patterns in mass spectrometry compared to methyl-substituted derivatives.

2-Hydroxyanthraquinone

  • Structure : Single hydroxyl group at position 2.
  • Applications : Used in laboratory chemical synthesis and industrial manufacturing .
  • Safety: Classified as a laboratory chemical with standard handling protocols (CAS No. 605-32-3) .

Structural and Analytical Differences

Table 1: Comparative Analysis of Anthraquinone Derivatives

Compound Substituents Cytotoxicity (Tested Cell Lines) Key MS/MS Fragments Reference
4-Methoxy-1,3,5-trihydroxyanthraquinone 4-OCH₃, 1,3,5-OH Inactive Not reported
Acetyl-monomethyl-trihydroxy anthraquinone Acetyl, monomethyl, 3-OH Not tested m/z 311.0561 → 267.0667
2-Methyl-1,3,5-trihydroxyanthraquinone (Theoretical) 2-CH₃, 1,3,5-OH Unreported Predicted: ~284.06*

*Calculated molecular weight based on formula C₁₅H₁₂O₅.

Implications for Research and Development

  • Positional Specificity: The bioactivity of anthraquinones is highly substituent-dependent. For instance, methylation at position 2 (as in the target compound) versus methoxylation at position 4 may yield divergent interactions with cellular targets .
  • Analytical Challenges : Methyl and acetyl groups introduce distinct fragmentation pathways in mass spectrometry, aiding structural elucidation .
  • Synthetic Feasibility: Methods for analogous compounds (e.g., irisoquinone synthesis via NaH₂PO₄/Aliquat 336 systems) could be adapted for producing 2-methyl derivatives .

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